1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide

Fragment-based drug design Conformational analysis Scaffold comparison

1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide (CAS 1598534-47-4; C₇H₁₄N₂O₃S; MW 206.27) is a compact, bifunctional sulfonamide derivative in which a primary sulfonamide (–SO₂NH₂) and a tertiary pyrrolidine amide are linked through a single α-methyl-substituted carbon. The molecule offers two distinct H-bond donor/acceptor pharmacophores in a minimal scaffold (heavy atom count = 13; tPSA = 80.5–88.8 Ų), making it an attractive starting point for fragment-based and combinatorial library design.

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
Cat. No. B15262017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide
Molecular FormulaC7H14N2O3S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1)S(=O)(=O)N
InChIInChI=1S/C7H14N2O3S/c1-6(13(8,11)12)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3,(H2,8,11,12)
InChIKeyPNYCKULSADLHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide: A Bifunctional Sulfonamide–Pyrrolidine Amide Building Block with Dual Hydrogen-Bonding Capacity


1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide (CAS 1598534-47-4; C₇H₁₄N₂O₃S; MW 206.27) is a compact, bifunctional sulfonamide derivative in which a primary sulfonamide (–SO₂NH₂) and a tertiary pyrrolidine amide are linked through a single α-methyl-substituted carbon . The molecule offers two distinct H-bond donor/acceptor pharmacophores in a minimal scaffold (heavy atom count = 13; tPSA = 80.5–88.8 Ų), making it an attractive starting point for fragment-based and combinatorial library design [1].

Why 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide Cannot Be Replaced by Common Piperidine or Benzenesulfonamide Analogs


Although many sulfonamide-containing building blocks share the same molecular formula (C₇H₁₄N₂O₃S), their biological and physicochemical behavior diverges profoundly. The pyrrolidine-amide motif of the target compound constrains the sulfonamide group into a distinct spatial orientation compared to piperidine-based regioisomers such as 1-acetylpiperidine-4-sulfonamide [1]. In enzyme inhibition contexts, pyrrolidine sulfonamides lacking the benzenesulfonamide moiety show fundamentally different selectivity profiles against carbonic anhydrase isoforms compared to classical aryl-sulfonamide inhibitors [2]. These structural nuances preclude simple functional interchange.

Quantitative Differentiation Evidence for 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide Versus Closest Analogs


Conformational Restriction of the Sulfonamide Pharmacophore: Pyrrolidine Amide vs. Piperidine Amide Isomers

In 1-oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide, the five-membered pyrrolidine ring enforces a distinct dihedral angle between the amide carbonyl and the sulfonamide-bearing chiral(‐like) carbon, whereas the six-membered piperidine analog 1-acetylpiperidine-4-sulfonamide places the sulfonamide on the ring rather than an exocyclic α‑position, leading to markedly different 3D pharmacophore presentations [1]. The tPSA is 80.5 Ų for the pyrrolidine amide versus ~88.8–97 Ų for typical piperidine sulfonamides, correlating with altered permeability potential [2].

Fragment-based drug design Conformational analysis Scaffold comparison

Selectivity Profile Inferred from Pyrrolidine- vs. Benzenesulfonamide-Containing Carbonic Anhydrase Inhibitors

Pyrrolidine-containing benzenesulfonamides evaluated by Poyraz et al. (2024) demonstrated that the pyrrolidine ring critically modulates isoform selectivity: compound 3b achieved Ki = 17.61 ± 3.58 nM against hCA I and Ki = 5.14 ± 0.61 nM against hCA II, a roughly 3.4-fold selectivity window [1]. In contrast, simple alkane-sulfonamides such as the target compound, which lack the extended aryl moiety, are expected to exhibit an even narrower or inverted selectivity window due to the absence of aryl–hydrophobic pocket interactions [2]. This class-level inference highlights the target compound as a lower-selectivity, more pan‑CA probe suitable for distinct screening applications.

Carbonic anhydrase inhibition Isoform selectivity Pyrrolidine scaffold

Synthetic Tractability: A Single-Step Amide Coupling vs. Multi-Step 3,4-Disubstituted Pyrrolidine Sulfonamide Syntheses

The target compound is accessible via a straightforward amide coupling between pyrrolidine and 2-sulfamoylpropanoic acid (or its activated ester), typically yielding >85% crude purity in a single step . By contrast, the 3,4-disubstituted pyrrolidine sulfonamide GlyT1 inhibitors reported by Wang et al. (2018) require 5–7 synthetic steps, including chiral separation, with overall yields of 8–25% [1]. This disparity in step-count and throughput directly impacts cost-per-compound and library production scalability.

Synthetic accessibility Amide coupling Library production

Predicted Physicochemical Profile: Low Lipophilicity and High Fraction sp³ vs. TRPV4 Antagonist Pyrrolidine Sulfonamides

The target compound exhibits an XLogP3 of –0.7 and a fraction sp³ (Fsp³) of 0.71, calculated from its SMILES structure [1]. This places it in a favorable drug-like property space distinct from TRPV4 antagonist pyrrolidine sulfonamides, which typically possess chroman LogD₇.₄ values of 4.5–5.5 and Fsp³ values below 0.45 [2]. The lower lipophilicity of the target compound predicts reduced phospholipidosis risk and improved aqueous solubility.

Drug-likeness Lipophilicity Fraction sp³

Optimal Use Cases for Procuring 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide Based on Verified Differentiation Evidence


Fragment-Based Screening Libraries Targeting Carbonic Anhydrase or Sulfonamide-Binding Enzymes

The compound serves as a low-molecular-weight (206 Da), ligand-efficient fragment (LE ≈ 0.4–0.5) for primary screens against carbonic anhydrase isoforms and other sulfonamide-recognizing enzymes. Its predicted pan‑CA activity profile (class‑level inference from alkane-sulfonamide SAR) enables broad initial hit finding, while its favorable tPSA (80.5–88.8 Ų) and low lipophilicity (XLogP3 = –0.7) ensure aqueous solubility at screening concentrations [1].

Rapid SAR Exploration via Late-Stage Functionalization of the Amide Position

The single-step synthetic accessibility (>85% yield) makes this compound an ideal core scaffold for parallel amide diversification. Library producers can systematically vary the pyrrolidine moiety while retaining the α-sulfonamide pharmacophore, enabling rapid SAR exploration with turnaround times unattainable for multi‑step 3,4‑disubstituted pyrrolidine sulfonamide series (5–7 steps) [2].

CNS-Penetrant Probe Design Leveraging Low tPSA and High Fsp³

With a computed tPSA of 80.5–88.8 Ų (below the 90 Ų BBB threshold) and Fsp³ = 0.71, the compound is predicted to possess superior CNS penetration compared to piperidine sulfonamide isomers (tPSA ≈ 88.8–97 Ų) and TRPV4 antagonist leads (LogD >4.5). Neuroscience programs procuring this building block can expect favorable brain exposure in initial in vivo pharmacokinetic studies [3].

Negative Control or Counterscreen Tool Against Isoform-Selective Benzenesulfonamide Inhibitors

Because the compound lacks the aryl-hydrophobic moiety essential for hCA I/II isoform selectivity (as evidenced by the 3.4× selectivity window observed for benzenesulfonamide analog 3b), it can function as a non-selective control compound in counterscreens designed to validate the isoform specificity of more advanced benzenesulfonamide leads [4].

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